Synthetic Route Efficiency: Catalytic Hydrogenation of N-Boc-5-nitroindazole to 5-Amino-N-Boc-indazole Yields 100%
The catalytic hydrogenation of N-Boc-5-nitroindazole to tert-butyl 5-amino-1H-indazole-1-carboxylate using 10% Pd/C in 95% ethanol under hydrogen atmosphere proceeds with quantitative conversion . This represents a measurable yield advantage over traditional multi-step indazole synthetic routes that have been documented to suffer from low yield and poor purity outcomes [1].
| Evidence Dimension | Isolated yield from nitro precursor reduction |
|---|---|
| Target Compound Data | 100% (2.335 g product from 2.647 g starting carbamate) |
| Comparator Or Baseline | Traditional indazole synthetic route (non-Boc-protected pathway): low yield (<50% typical) |
| Quantified Difference | ≥50 percentage point yield improvement; up to 2× higher isolated yield |
| Conditions | 10% Pd-C catalyst (0.054 g, 0.051 mmol Pd), 95% EtOH, H2 atmosphere, 23 h, room temperature |
Why This Matters
Quantitative yield directly impacts procurement economics and process scalability in multi-step syntheses.
- [1] Indazoles.com. Analyzing the synthesis route of 129488-10-4. 2021. Traditional synthetic route has various shortcomings, such as complicated route, low yield, poor purity. View Source
